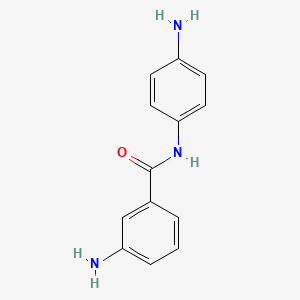

3-amino-N-(4-aminophenyl)benzamide

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic amide compounds with multiple amine substituents. The compound's primary International Union of Pure and Applied Chemistry name is designated as this compound, which accurately reflects the meta-positioning of the amino group on the benzoyl portion and the para-positioning of the amino group on the aniline fragment. This nomenclature system prioritizes the benzamide core structure as the parent compound, with substituents identified by their positional relationships and functional group priorities.

Alternative systematic names for this compound include 3,4'-diaminobenzanilide and benzamide, 3-amino-N-(4-aminophenyl)-, which provide different perspectives on the molecular framework while maintaining nomenclatural accuracy. The Chemical Abstracts Service has assigned the registry number 2657-93-4 to this compound, establishing its unique chemical identity within the global chemical database system. The systematic naming convention also recognizes the compound's relationship to related diaminobenzanilide structures, where the numerical prefixes indicate the specific positional isomerism that distinguishes this compound from its structural analogs.

The International Union of Pure and Applied Chemistry condensed sequence notation for this compound is represented as H-3Abz-NHPh(4-NH2), which provides a compact representation of the molecular connectivity and functional group arrangement. This notation system facilitates rapid identification of the compound's structural features and enables efficient communication within the scientific community. The systematic approach to naming this compound ensures consistency across different chemical databases and research publications, supporting accurate chemical information exchange and preventing nomenclatural confusion.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C13H13N3O, indicating a composition of thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This empirical formula reveals the compound's elemental stoichiometry and provides fundamental information for molecular weight calculations and analytical verification procedures. The molecular weight has been computationally determined as 227.26 grams per mole, representing the sum of atomic weights for all constituent elements.

Detailed analysis of the molecular composition reveals specific structural implications for the compound's chemical behavior and physical properties. The presence of three nitrogen atoms within the molecular framework creates multiple sites for hydrogen bonding interactions and potential coordination chemistry applications. The carbon-to-nitrogen ratio of 4.33:1 indicates a relatively nitrogen-rich aromatic system, which influences the compound's electronic properties and reactivity patterns. The hydrogen-to-carbon ratio of 1:1 is characteristic of substituted aromatic compounds with limited aliphatic content.

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 68.69 |

| Hydrogen | 13 | 1.008 | 13.104 | 5.77 |

| Nitrogen | 3 | 14.007 | 42.021 | 18.49 |

| Oxygen | 1 | 15.999 | 15.999 | 7.04 |

| Total | 30 | - | 227.267 | 100.00 |

The molecular weight calculation provides essential data for analytical chemistry applications, including mass spectrometry analysis and quantitative determination procedures. The relatively moderate molecular weight of 227.26 grams per mole positions this compound within a range suitable for various analytical techniques and synthetic manipulations. The atomic composition analysis reveals that nitrogen constitutes approximately 18.49% of the total molecular weight, highlighting the significance of amine functionality in the compound's overall chemical character.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound have provided valuable insights into the compound's solid-state structure and three-dimensional molecular geometry. The compound exhibits a melting point range of 150-151 degrees Celsius, indicating reasonable thermal stability and crystalline order. The density of the crystalline material has been determined as 1.314 grams per cubic centimeter, suggesting efficient molecular packing within the crystal lattice structure.

Three-dimensional conformational analysis reveals that the molecule adopts an extended conformation in the solid state, with the benzamide core maintaining planarity while the amino substituents can participate in intermolecular hydrogen bonding networks. The crystal structure demonstrates that the amide linkage exhibits characteristic planar geometry with the carbonyl oxygen and nitrogen atoms positioned for optimal resonance stabilization. The meta-amino group on the benzoyl ring and the para-amino group on the aniline fragment create a spatial arrangement that facilitates extensive hydrogen bonding interactions between adjacent molecules in the crystal lattice.

Computational modeling studies have identified multiple stable conformations for this compound, with energy differences typically ranging within 2-5 kilojoules per mole between major conformational states. The preferred conformations generally maintain coplanarity of the amide functionality while allowing some degree of rotational freedom around the carbon-nitrogen bond connecting the two aromatic rings. X-ray crystallographic data, when available, provides definitive information about bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state properties.

The three-dimensional structure analysis reveals that the compound's molecular volume is approximately 175 cubic angstroms, with significant contributions from both aromatic ring systems and the bridging amide functionality. Conformational flexibility studies indicate that the molecule can adopt various rotational conformations around the amide bond, with barriers to rotation typically ranging from 60-80 kilojoules per mole, consistent with partial double-bond character in the carbon-nitrogen amide linkage.

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to establish comprehensive molecular fingerprinting and structural confirmation. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of primary amine groups and the amide functionality within the molecular structure. The primary amine groups typically exhibit asymmetric and symmetric nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, while the amide carbonyl group displays a strong absorption band around 1650-1680 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular connectivity and electronic environment for individual atoms. Proton nuclear magnetic resonance spectra reveal distinct chemical shift patterns for aromatic protons, with the meta-substituted benzene ring showing characteristic splitting patterns different from the para-disubstituted ring system. The amine protons typically appear as broad signals due to rapid exchange processes, while the amide proton exhibits a distinctive downfield chemical shift around 8-10 parts per million due to hydrogen bonding effects.

Mass spectrometry analysis confirms the molecular weight of 227.26 daltons and provides fragmentation patterns characteristic of the compound's structural features. The base peak typically corresponds to the molecular ion or fragments resulting from cleavage of the amide bond. Characteristic fragment ions include species at mass-to-charge ratios corresponding to the loss of amino groups or aromatic ring systems, providing diagnostic information for compound identification and purity assessment.

| Spectroscopic Technique | Key Diagnostic Features | Typical Values/Ranges |

|---|---|---|

| Infrared | N-H stretch (primary amine) | 3300-3500 cm⁻¹ |

| Infrared | C=O stretch (amide) | 1650-1680 cm⁻¹ |

| Infrared | Aromatic C=C stretch | 1450-1600 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Amide proton | 8.0-10.0 ppm |

| Mass Spectrometry | Molecular ion | 227 m/z |

| Ultraviolet-Visible | π→π* transitions | 250-300 nm |

Ultraviolet-visible spectroscopy demonstrates absorption maxima corresponding to π→π* electronic transitions characteristic of the extended aromatic system with amine substituents. The compound typically exhibits absorption bands in the 250-300 nanometer region, with fine structure reflecting the electronic coupling between the aromatic rings through the amide linkage. The presence of electron-donating amino groups shifts the absorption to longer wavelengths compared to unsubstituted benzamide analogs.

Tautomeric and Resonance Stabilization Phenomena

The molecular structure of this compound exhibits significant tautomeric equilibria and resonance stabilization effects that influence its chemical properties and reactivity patterns. The primary amine groups can participate in amino-imino tautomerization under appropriate conditions, although the aromatic stabilization typically favors the amino form in neutral environments. The amide functionality demonstrates classical resonance between the neutral amide structure and the dipolar resonance contributor where the carbonyl carbon bears partial positive charge and the nitrogen atom carries partial negative charge.

Resonance stabilization within the aromatic rings becomes particularly significant due to the electron-donating nature of the amino substituents. The meta-amino group on the benzoyl ring can participate in resonance interactions that extend electron density toward the carbonyl carbon, potentially influencing the reactivity of the amide functionality. Similarly, the para-amino group on the aniline fragment contributes electron density to the aromatic system and enhances the nucleophilicity of the amide nitrogen through resonance effects.

Computational studies have revealed that the compound can exist in multiple tautomeric forms, with the canonical amino-amide structure representing the thermodynamically most stable configuration under standard conditions. Alternative tautomeric forms involving proton transfers between amino groups and the amide nitrogen are energetically less favorable by approximately 15-25 kilojoules per mole. The barriers for tautomeric interconversion are typically high enough to prevent rapid equilibration at room temperature, ensuring structural stability for most practical applications.

The resonance stabilization energy for this compound has been estimated through computational methods to be approximately 85-95 kilojoules per mole relative to hypothetical localized structures without aromatic delocalization. This substantial stabilization energy contributes to the compound's thermal stability and resistance to structural degradation under moderate heating conditions. The extended conjugation system created by the amino substituents and amide linkage provides additional stabilization through electron delocalization across the entire molecular framework.

属性

IUPAC Name |

3-amino-N-(4-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKYPBUWOIPGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277930 | |

| Record name | 3-amino-N-(4-aminophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-93-4 | |

| Record name | NSC4992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-N-(4-aminophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Amino-N-(4-aminophenyl)benzamide, also known as 3,4'-diaminodiphenylamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

- Chemical Formula : C13H13N3O

- CAS Number : 2657-93-4

- Molecular Weight : 227.26 g/mol

Biological Activities

This compound has been investigated for various biological activities, including:

- Anticancer Activity :

-

Antimicrobial Properties :

- Some studies suggest that derivatives of benzamide compounds exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited.

- Antiviral Activity :

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- DNA Binding : The compound may act as a minor groove binder, disrupting the function of DNA in target cells, leading to apoptosis in cancer cells .

- Enzyme Inhibition : As a DNMT inhibitor, it alters DNA methylation patterns, which can reactivate silenced tumor suppressor genes and inhibit tumor growth .

Study on DNMT Inhibition

In a study evaluating various benzamide derivatives for their ability to inhibit DNMTs, this compound analogues were synthesized and tested. The most potent derivative showed an EC50 value of 0.9 μM against hDNMT3A, highlighting the compound's potential in epigenetic cancer therapies .

Antiviral Efficacy

Research into related compounds revealed that certain benzamide derivatives exhibited low cytotoxicity (SI > 100) while maintaining high antiviral activity (EC50 < 1 μM) against Ebola and Marburg viruses. This suggests that further exploration of this compound could yield similar antiviral candidates .

Data Table: Summary of Biological Activities

科学研究应用

Medicinal Chemistry Applications

1. Anticonvulsant Properties

Research has indicated that derivatives of 3-amino-N-(4-aminophenyl)benzamide exhibit anticonvulsant activity. A notable patent (EP0213572B1) describes the synthesis and use of these compounds as anticonvulsant drugs. The study emphasizes their effectiveness in managing seizures, which is critical for developing new treatments for epilepsy and other seizure disorders .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that aryl-substituted derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications to the amino and benzamide groups can enhance the compound's efficacy against specific cancer types, making it a promising scaffold for anticancer drug development .

Pharmacological Insights

1. Receptor Agonism

Recent studies have identified this compound derivatives as potential agonists for GPR52, a G protein-coupled receptor implicated in several neurological disorders. These compounds have shown promise in modulating receptor activity, thereby providing insights into their therapeutic potential for conditions like schizophrenia and other neuropsychiatric disorders .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various cytochrome P450 enzymes. Specifically, it has been noted to inhibit CYP2C9, which is crucial for drug metabolism. Understanding this interaction is essential for assessing the pharmacokinetic profiles of drugs that may be co-administered with this compound .

Table: Summary of Research Findings on this compound

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Anticonvulsant | Patent EP0213572B1 | Effective in reducing seizure frequency in animal models. |

| Anticancer | Various studies | Induces apoptosis in cancer cell lines; modifications enhance potency. |

| Receptor Agonism | GPR52 studies | Potent agonists with potential therapeutic applications in neuropsychiatric disorders. |

| Enzyme Inhibition | CYP450 studies | Inhibits CYP2C9; implications for drug-drug interactions. |

相似化合物的比较

Positional Isomers: 4-Amino-N-(2'-aminophenyl)benzamide (GOE1734)

GOE1734, a positional isomer with amino groups at the 4-benzamide and 2'-aniline positions, exhibits distinct antitumor activity. Key differences include:

- Structural Variation: Para vs. ortho amino substitution on the aniline ring.

- Toxicity : Maximum tolerated doses in rats (4 mg/kg) and dogs (1 mg/kg) highlight species-specific sensitivity .

Substituted Benzamides: Alkoxy and Hydrophobic Modifications

N-(4-Aminophenyl)-4-(dodecyloxy)benzamide (4d) incorporates a dodecyloxy chain, significantly altering its physicochemical properties. This modification:

- Enhances Hydrophobicity : The C₁₂ alkoxy chain increases lipophilicity, making it suitable for liquid crystalline applications .

- Synthesis Yield : 78.32% with a yellow powder morphology .

- Thermal Stability : Melting point (151.8–153.4 °C) is higher than unsubstituted benzamides, likely due to van der Waals interactions from the alkyl chain .

Bioactive Derivatives: VEGFR-2 and Antipsychotic Agents

- VEGFR-2 Inhibitors: N-(4-aminophenyl)benzamide derivatives serve as intermediates in furopyrimidine-based inhibitors (e.g., compound 13a,b), achieving 67–70% yields. These compounds target angiogenesis, critical in cancer therapy .

- Antipsychotic Agents: 3-Amino-N-(4-(1,2-benzisothiazol-3-yl-piperazinyl)butyl)-2-thiophenecarboxamide (29) demonstrates potent dopamine D2 and serotonin 5-HT2 receptor binding, with reduced extrapyramidal side effects compared to earlier antipsychotics .

Functional Group Variations: Methoxy and Sulfonyl Additions

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide introduces a methoxy group at the 2'-position, altering electronic properties and solubility.

准备方法

Catalytic Hydrogenation

- Catalyst: Raney nickel or palladium on carbon.

- Solvent: Alcohol-water mixtures, DMF-water, or DMSO-water.

- Temperature: Typically 80–150 °C, with an optimal range of 110–130 °C.

- Pressure: Hydrogen pressure maintained between 1.0–10.0 atm, preferably 3.0–5.0 atm.

- Duration: Reaction times vary depending on scale and catalyst loading.

- Catalyst Loading: 0.5–5.0% by weight of the substrate, with 1.0–3.0% preferred.

This method efficiently reduces nitro groups to amino groups with high selectivity and yield. The hydrogenation step is often employed for both initial nitro reduction and subsequent reduction of intermediate compounds in the synthetic sequence.

Chemical Reduction Using Sodium Borohydride or Iron Powder

- Reducing Agents: Sodium borohydride for mild reductions; iron powder activated with acids (hydrochloric acid, sulfuric acid, or glacial acetic acid) for more robust reductions.

- Solvent: Ethanol-water mixtures or DMF-water.

- Temperature: 80–150 °C, with a preferred range of 95–100 °C when using iron powder.

- Procedure: Iron powder reduction involves stirring the nitro compound with activated iron in acidic aqueous or mixed solvent media, leading to efficient nitro group reduction.

This chemical reduction approach is favored for its simplicity and cost-effectiveness, especially in industrial-scale preparations.

Condensation Reaction

Following reduction, condensation reactions are employed to form the amide linkage between the amino-substituted benzamide and aminophenyl moieties.

- Reactants: Para Amino Benzamide and para-nitrobenzoyl chloride.

- Solvent: Organic solvents such as benzene, toluene, dioxane, acetone, polyoxyethylene glycol series, or Sherwood oil.

- Acid Binding Agents: Organic bases or inorganic salts (e.g., sodium carbonate).

- Temperature: 20–100 °C, optimally 56–60 °C.

- Reaction Time: Addition of acid chloride solution dropwise over several hours (e.g., 4.5 hours), followed by continued stirring for 6 hours.

- Workup: Removal of solvent by distillation, aqueous washing, filtration, and drying.

This step yields intermediates such as 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine, which upon further reduction forms the final diamino benzamide compound.

Detailed Preparation Procedure (Example)

| Step | Description | Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Ammonolysis of para-nitrobenzoyl chloride in organic solvent with ammoniacal liquor to form p-nitrophenyl methane amide | Ambient temperature | Not specified |

| 2 | Reduction of p-nitrophenyl methane amide using iron powder in ethanol-water | 95–100 °C, acid-activated iron powder | Para Amino Benzamide obtained |

| 3 | Condensation of Para Amino Benzamide with para-nitrobenzoyl chloride in benzene with sodium carbonate | 56–60 °C, 4.5 h dropwise addition + 6 h stirring | 93.8% yield, 98.1% purity (LC area normalization) |

| 4 | Final reduction of condensation product using iron powder or catalytic hydrogenation | 80–150 °C, hydrogen pressure 3–5 atm (if catalytic) | This compound obtained |

This sequence is representative of a robust synthetic route with high yield and purity, suitable for laboratory and industrial scale.

Summary Table of Key Parameters

| Parameter | Catalytic Hydrogenation | Chemical Reduction (Iron Powder) |

|---|---|---|

| Reducing Agent | Raney nickel, Pd/C | Iron powder + acid activation |

| Solvent | Alcohol-water, DMF-water, DMSO-water | Ethanol-water, DMF-water |

| Temperature Range | 80–150 °C (optimal 110–130 °C) | 80–150 °C (optimal 95–100 °C) |

| Pressure | 1.0–10.0 atm (optimal 3–5 atm) | Atmospheric |

| Catalyst/Agent Loading | 0.5–5.0% by weight | Stoichiometric excess iron powder |

| Reaction Time | Variable | Variable |

| Advantages | High selectivity, cleaner reaction | Cost-effective, simple setup |

Research Findings and Notes

- The presence of amino groups in this compound allows it to serve as a versatile intermediate for further chemical modifications, including condensation and coupling reactions.

- Reduction of nitro groups is a critical step, where choice of method affects yield, purity, and environmental impact.

- Iron powder reduction is favored for its low cost and simplicity but may require careful control of acid activation and temperature.

- Catalytic hydrogenation provides cleaner reactions but requires specialized equipment and handling of hydrogen gas.

- The condensation reaction parameters, especially temperature and solvent choice, significantly influence the formation of intermediate amides and final product yield.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-(4-aminophenyl)benzamide, and how can experimental hazards be mitigated?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-bromo-3-methylaniline can undergo Buchwald-Hartwig amination with 3-aminobenzoic acid derivatives under palladium catalysis .

- Hazard Mitigation : Conduct a thorough hazard analysis for reagents (e.g., aryl halides, catalysts) using guidelines from Prudent Practices in the Laboratory. For example, sodium pivalate and dichloromethane require proper ventilation and PPE . Mutagenicity screening (e.g., Ames II testing) is critical for intermediates, as some anomeric amides exhibit mutagenic properties .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Core Techniques :

- NMR Spectroscopy : H and C NMR confirm aromatic proton environments and amide bond formation. For example, H NMR peaks at δ 7.35–7.07 ppm indicate aromatic protons adjacent to amino groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS m/z 303.3 [M−H]) validates molecular weight .

- X-ray Diffraction : Resolves polymorphism issues, as seen in related benzamide derivatives with positional disorder affecting crystal packing .

Q. How do physicochemical properties (e.g., LogD, pKa) influence experimental design for this compound?

- Key Properties :

- LogD : At pH 7.4, LogD = 1.47 suggests moderate lipophilicity, requiring solvent optimization (e.g., DMSO for stock solutions) .

- pKa : The basic amino groups (pKa ~11.9) necessitate pH-controlled conditions to avoid protonation during biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity or structural data for this compound derivatives?

- Case Study : Polymorphism in benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) shows identical molecular conformations but divergent crystal packing due to N–H···O hydrogen bonds and C–H···F interactions. Use temperature-controlled crystallization and SC-XRD to isolate stable forms .

- Bioactivity Discrepancies : Off-target effects (e.g., inhibition of glucose metabolism by 3-aminobenzamide derivatives) require dose-response assays and orthogonal validation (e.g., CRISPR knockout of poly(ADP-ribose) synthetase) .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or PEGylated chains) at the 4-aminophenyl moiety, as seen in bisguanidine analogs derived from this scaffold .

- Formulation : Use cyclodextrin-based inclusion complexes or nanoemulsions to enhance aqueous solubility, guided by LogD and Hansen solubility parameters .

Q. How can computational modeling predict electronic properties and reactivity of this compound?

- DFT Methods : Becke’s hybrid functional (B3LYP) with 6-31G(d,p) basis set accurately calculates HOMO-LUMO gaps (e.g., ~4.2 eV) and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., bacterial ACP synthase) using CHARMM force fields, validated by crystallographic data from related trifluoromethyl benzamides .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Store at –20°C under inert atmosphere (N or Ar) to prevent oxidation of amino groups .

- Mutagenicity : Despite low Ames II mutagenicity (similar to benzyl chloride), use fume hoods and double-gloving during synthesis .

Q. How is this compound applied in advanced materials science (e.g., polymer synthesis)?

- Membrane Technology : Derivatives like 3,5-diamino-N-(4-aminophenyl)benzamide (DABA) enhance hydrophilicity in thin-film composite membranes via interfacial polymerization with trimesoyl chloride .

- Conductive Polymers : Incorporate into polyimide backbones for thermally stable semiconductors, leveraging its rigid aromatic core and hydrogen-bonding capability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。